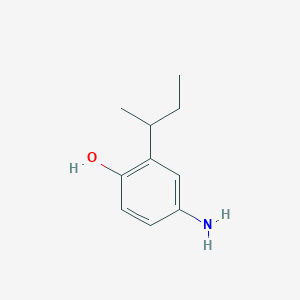![molecular formula C10H18S B13308207 1-{Bicyclo[2.2.2]octan-2-yl}ethane-1-thiol](/img/structure/B13308207.png)
1-{Bicyclo[2.2.2]octan-2-yl}ethane-1-thiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-{Bicyclo[2.2.2]octan-2-yl}ethane-1-thiol is an organic compound with the molecular formula C10H18S. It features a bicyclo[2.2.2]octane structure, which is a bicyclic system with three bridges of two carbon atoms each. The compound is characterized by the presence of a thiol group (-SH) attached to an ethane chain, which is connected to the bicyclo[2.2.2]octane moiety. This unique structure imparts specific chemical properties and reactivity to the compound.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-{Bicyclo[2.2.2]octan-2-yl}ethane-1-thiol can be achieved through several synthetic routes. One common method involves the reaction of bicyclo[2.2.2]octan-2-ylmethanol with thionyl chloride to form the corresponding chloromethyl derivative. This intermediate is then treated with sodium hydrosulfide to yield the desired thiol compound. The reaction conditions typically involve:
Temperature: Room temperature to moderate heating
Solvent: Anhydrous solvents such as dichloromethane or tetrahydrofuran
Catalysts: None required for these steps
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, purification steps such as distillation or recrystallization are employed to obtain high-purity products.
Análisis De Reacciones Químicas
Types of Reactions
1-{Bicyclo[2.2.2]octan-2-yl}ethane-1-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: Reduction reactions can convert the thiol group to a sulfide.
Substitution: The thiol group can participate in nucleophilic substitution reactions, replacing other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), sodium periodate (NaIO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Alkyl halides, acyl chlorides
Major Products Formed
Oxidation: Disulfides (R-S-S-R), sulfonic acids (R-SO3H)
Reduction: Sulfides (R-S-R’)
Substitution: Thioethers (R-S-R’)
Aplicaciones Científicas De Investigación
1-{Bicyclo[2.2.2]octan-2-yl}ethane-1-thiol has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a biochemical probe due to its thiol group, which can interact with proteins and enzymes.
Medicine: Explored for its potential therapeutic properties, including antioxidant and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and resins.
Mecanismo De Acción
The mechanism of action of 1-{Bicyclo[2.2.2]octan-2-yl}ethane-1-thiol involves its thiol group, which can undergo redox reactions and form covalent bonds with other molecules. The thiol group can interact with cysteine residues in proteins, affecting their structure and function. Additionally, the compound can participate in electron transfer reactions, influencing various biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
1-{Bicyclo[2.2.2]octan-2-yl}ethan-1-one: Similar bicyclic structure but with a ketone group instead of a thiol group.
Bicyclo[2.2.2]octane-1,4-dicarboxylic acid: Features two carboxylic acid groups attached to the bicyclic system.
Bicyclo[2.2.2]octane-1-carboxylate: Contains a carboxylate group attached to the bicyclic structure.
Uniqueness
1-{Bicyclo[2.2.2]octan-2-yl}ethane-1-thiol is unique due to its thiol group, which imparts distinct chemical reactivity and potential biological activity. The presence of the thiol group allows for specific interactions with proteins and enzymes, making it valuable in biochemical research and potential therapeutic applications.
Propiedades
Fórmula molecular |
C10H18S |
|---|---|
Peso molecular |
170.32 g/mol |
Nombre IUPAC |
1-(2-bicyclo[2.2.2]octanyl)ethanethiol |
InChI |
InChI=1S/C10H18S/c1-7(11)10-6-8-2-4-9(10)5-3-8/h7-11H,2-6H2,1H3 |
Clave InChI |
BXNXAWPYZPMTPO-UHFFFAOYSA-N |
SMILES canónico |
CC(C1CC2CCC1CC2)S |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


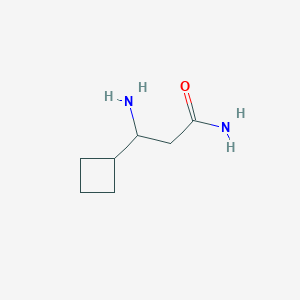

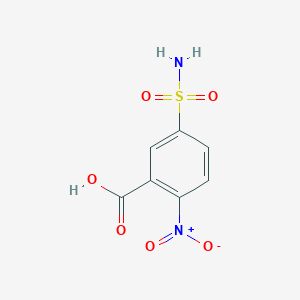
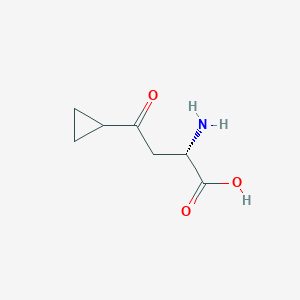
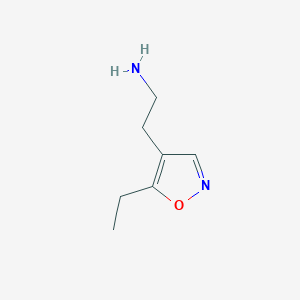
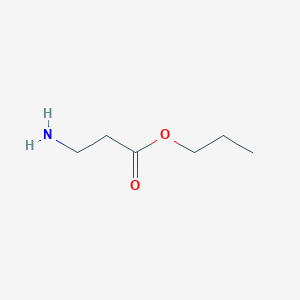
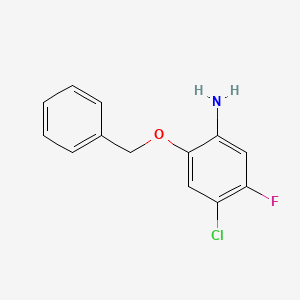
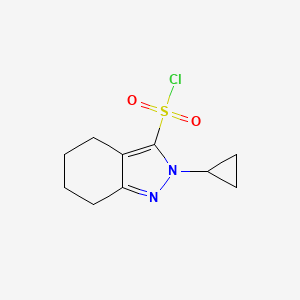
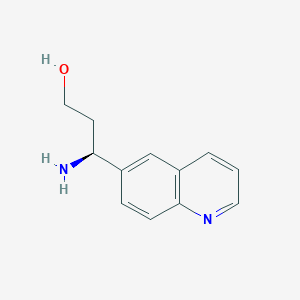
![5-[(But-2-yn-1-yl)amino]pyridine-2-carboxylic acid](/img/structure/B13308195.png)
![1-{4-[(4-Methylphenyl)methoxy]phenyl}propan-2-amine](/img/structure/B13308197.png)
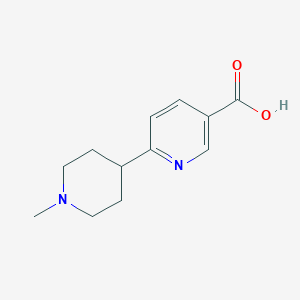
![3-[(Difluoromethyl)sulfanyl]-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13308226.png)
